N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

ALK Inhibitor Kinase Assay Cancer Therapeutics

Researchers developing next-gen ALK inhibitors face challenges sourcing a validated control with defined mutant selectivity. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS 866150-86-9) directly addresses this with: - Benchmark ALK inhibition: Ki = 0.36 nM (WT), Ki = 1.6 nM (L1196M), providing a 4.4-fold potency shift for gatekeeper mutant profiling. - Cellular activity: IC50 = 22 nM in EML4-ALK autophosphorylation assays; 101 nM for L1196M. - Low off-target: Kappa-opioid receptor IC50 = 6.31 µM, minimizing background. Supplied at ≥90% purity with reliable global shipping for repeatable research outcomes.

Molecular Formula C18H19FN2O
Molecular Weight 298.361
CAS No. 866150-86-9
Cat. No. B2559450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
CAS866150-86-9
Molecular FormulaC18H19FN2O
Molecular Weight298.361
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C18H19FN2O/c19-16-7-4-8-17(13-16)20-18(22)21-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2,(H,20,22)
InChIKeyHGWRIRJTKBAGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide: A Key Scaffold in Targeted Therapy Research


N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS 866150-86-9) is a synthetic small molecule belonging to the piperidine carboxamide class, characterized by a 4-phenylpiperidine core linked to a 3-fluorophenyl carboxamide moiety . This compound serves as a critical chemical scaffold in medicinal chemistry, particularly as a synthetic intermediate and a privileged structure for modulating key biological targets such as Anaplastic Lymphoma Kinase (ALK) [1] and opioid receptors [2]. Its precise substitution pattern is essential for its interaction with specific binding pockets, distinguishing it from simpler piperidine derivatives and making it a valuable asset in the development of targeted anticancer and analgesic agents.

Pathway Studies
ALK kinase inhibitor scaffold for target engagement research
Synthetic Intermediate
Defined 4-phenylpiperidine core for focused library synthesis
Selectivity Profiling
Reported selectivity window over opioid receptor off-targets

Why Generic Analogs Cannot Replace N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide


Simple or non-fluorinated 4-phenylpiperidine-1-carboxamides (e.g., CAS 16568-66-4) lack the critical 3-fluorophenyl substitution, which profoundly influences electronic distribution, lipophilicity, and the compound's ability to engage specific hydrophobic sub-pockets within target proteins like ALK [1]. Quantitative Structure-Activity Relationship (QSAR) models for piperidine carboxamide ALK inhibitors explicitly highlight the 3-fluorophenyl group as a key contributor to favorable steric and electrostatic fields, which are essential for high-affinity binding [2]. Conversely, analogs with alternative N-substitutions (e.g., N-ethyl derivatives like CAS 16568-81-3) exhibit significantly altered molecular recognition profiles [3]. Consequently, substituting this specific compound with a generic analog without precise structural and electronic mimicry will almost certainly result in a loss of target engagement and functional activity, compromising the reproducibility and validity of research outcomes [4].

Missing 3-Fluoro substitution
Non-fluorinated phenyl analogs may not replicate steric/electrostatic complementarity within the ALK binding pocket.
Alternative N-substitutions
N-ethyl or other alkyl derivatives can shift molecular recognition and target engagement profiles.
QSAR-predicted activity loss
Modification of the 3-fluorophenyl group is computationally linked to reduced inhibitory potential; class-level evidence.

N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide: Comparative Performance Analysis


ALK Wild-Type Affinity vs. Lorlatinib

In a comparative biochemical assay against wild-type human recombinant ALK kinase domain, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide demonstrated a binding affinity (Ki) of 0.36 nM. In the same assay system, the FDA-approved ALK inhibitor Lorlatinib (PF-06463922) exhibited a Ki of <0.07 nM [1]. This indicates that while Lorlatinib is a more potent inhibitor, the target compound exhibits high, sub-nanomolar affinity and serves as a relevant comparator scaffold with a well-defined binding profile.

ALK WT Binding
Head-to-head
Target Ki 0.36 nM
Lorlatinib Ki
Reported wild-type ALK binding context
Reference inhibitor comparator data
ALK L1196M Mutant
Head-to-head
Target Ki 1.6 nM (4.4× shift)
Lorlatinib Ki
Mutant resistance model binding profile
Consistent with gatekeeper mutation effect
Cellular ALK IC₅₀
Reported
22 nM (wild-type EML4-ALK)
101 nM for L1196M mutant (4.6× shift)
Supports cellular target engagement studies
NIH-3T3 model; phospho-ALK readout
QSAR Validation
Class-level
3-Fluorophenyl favorable in CoMFA/CoMSIA (r²=0.939)
Computational support for substitution pattern
Model-derived; data to verify
KOR Selectivity
Reported
KOR IC₅₀ 6310 nM
>17,500-fold weaker than ALK Ki
Supports ALK selectivity over kappa-opioid receptor
Off-target profiling context
ALK Inhibitor Kinase Assay Cancer Therapeutics

ALK L1196M Mutant Affinity vs. Lorlatinib

The compound's efficacy against the clinically relevant ALK L1196M gatekeeper mutant was evaluated. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide inhibited the mutant with a Ki of 1.6 nM, representing a 4.4-fold loss in potency compared to wild-type [1]. In the same assay format, Lorlatinib maintained a Ki of <0.07 nM against the L1196M mutant, demonstrating no loss in affinity [2]. This differential shift in potency provides a quantitative basis for using the target compound to study resistance mechanisms or to profile next-generation inhibitors designed to overcome this mutation.

ALK L1196M Mutant
Head-to-head
Target Ki 1.6 nM (4.4× shift)
Lorlatinib Ki
Mutant resistance model binding profile
Consistent with gatekeeper mutation effect
Cellular ALK IC₅₀
Reported
22 nM (wild-type EML4-ALK)
101 nM for L1196M mutant (4.6× shift)
Supports cellular target engagement studies
NIH-3T3 model; phospho-ALK readout
QSAR Validation
Class-level
3-Fluorophenyl favorable in CoMFA/CoMSIA (r²=0.939)
Computational support for substitution pattern
Model-derived; data to verify
KOR Selectivity
Reported
KOR IC₅₀ 6310 nM
>17,500-fold weaker than ALK Ki
Supports ALK selectivity over kappa-opioid receptor
Off-target profiling context
ALK Inhibitor Drug Resistance Kinase Assay

Cellular ALK Inhibition: EML4-ALK Fusion Models

In a cellular context using mouse NIH-3T3 cells engineered to express the oncogenic EML4-ALK fusion protein, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide inhibited ALK phosphorylation with an IC50 of 22 nM [1]. This cellular IC50 is approximately 60-fold higher than its biochemical Ki, reflecting the impact of cell permeability and intracellular protein binding. In the same cellular model expressing the EML4-ALK L1196M mutant, the compound's IC50 was 101 nM, a 4.6-fold increase [2]. This cellular shift in potency against the mutant aligns with the biochemical data and validates the compound's utility in cell-based target engagement studies.

Cellular ALK IC₅₀
Reported
22 nM (wild-type EML4-ALK)
101 nM for L1196M mutant (4.6× shift)
Supports cellular target engagement studies
NIH-3T3 model; phospho-ALK readout
Cellular Assay EML4-ALK Target Engagement

3-Fluorophenyl Moiety QSAR Validation

Independent 3D-QSAR studies on a series of 36 piperidine carboxamide ALK inhibitors confirm that the presence of a 3-fluorophenyl substituent significantly contributes to favorable steric and electrostatic fields within the ALK active site [1]. The CoMFA and CoMSIA models derived from these studies (q2=0.597, r2=0.939) demonstrate that modifications to the N-phenyl ring, particularly fluorination at the 3-position, are critical for achieving high inhibitory activity against Karpas-299 tumor cells [2]. While this is class-level evidence, it provides strong computational validation that the specific substitution pattern of the target compound is not arbitrary but is a key determinant of its biological activity.

QSAR Validation
Class-level
3-Fluorophenyl favorable in CoMFA/CoMSIA (r²=0.939)
Computational support for substitution pattern
Model-derived; data to verify
3D-QSAR Computational Chemistry Medicinal Chemistry

Kappa-Opioid Receptor Selectivity Assessment

In a competitive binding assay against the rat kappa-opioid receptor (KOR), N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide exhibited an IC50 of 6.31 µM (6310 nM) [1]. This value is approximately four orders of magnitude higher (i.e., >17,500-fold weaker) than its sub-nanomolar affinity for ALK. This stark contrast in potency across distinct receptor families suggests a high degree of target selectivity and a low probability of off-target effects mediated by KOR at pharmacologically relevant concentrations for ALK inhibition.

KOR Selectivity
Reported
KOR IC₅₀ 6310 nM
>17,500-fold weaker than ALK Ki
Supports ALK selectivity over kappa-opioid receptor
Off-target profiling context
Opioid Receptor Off-Target Screening Selectivity

N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide: Research and Industrial Applications


ALK Biochemical Profiling and Resistance Studies

This compound is optimally used as a reference ALK inhibitor in head-to-head biochemical assays (Ki = 0.36 nM wild-type; Ki = 1.6 nM L1196M) . Its defined 4.4-fold potency shift against the L1196M gatekeeper mutant makes it a valuable control for characterizing the mutant sensitivity of novel ALK inhibitor candidates . Researchers can use it to benchmark the activity of new chemical entities and to validate the performance of ALK biochemical assay platforms.

Cellular Target Engagement in ALK Cancer Models

With a cellular IC50 of 22 nM for inhibiting EML4-ALK autophosphorylation, the compound is suitable for confirming on-target ALK inhibition in cellular models . Its consistent potency shift against the L1196M mutant in cells (IC50 = 101 nM) provides a robust system for studying resistance in vitro . Furthermore, its weak affinity for the kappa-opioid receptor (IC50 = 6.31 µM) supports its use in experiments where opioid receptor-mediated background signaling must be minimized .

Medicinal Chemistry and QSAR Modeling

As a validated piperidine carboxamide ALK inhibitor, this compound serves as a key structural template for SAR and QSAR studies . Its 3-fluorophenyl group is a confirmed favorable pharmacophoric element in CoMFA/CoMSIA models (q2=0.597, r2=0.939), making the compound an ideal starting point for the design of next-generation ALK inhibitors with improved potency or mutant coverage .

Chemical Intermediate Procurement

For laboratories requiring a high-purity (≥90%) synthetic intermediate for further derivatization, this compound provides a well-defined chemical handle . Its synthesis from 3-fluoroaniline and 4-phenylpiperidine-1-carboxylic acid chloride is well-established, ensuring a reliable supply for custom library synthesis . The detailed characterization data (CAS, MF, MW) available from reputable vendors streamlines procurement and quality control processes [1].

Application
Selection Property
Validation Focus
ALK kinase profiling studies
Wild-type and mutant ALK binding profile
Binding affinity assay benchmarking
Cellular ALK signaling studies
Cell-permeability and target engagement
Phospho-ALK inhibition review
Kinase inhibitor design and SAR
3-Fluorophenyl pharmacophore contribution
QSAR model correlation review
Synthetic intermediate sourcing
Defined substitution pattern
Vendor quality documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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